

p300: A Comparative Analysis of Catalytic Efficiency in Acetylation versus Propionylation

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Compound of Interest

Compound Name: N6-Propionyl-L-lysine

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the catalytic efficiency of the histone acetyltransferase p300 for acetylation and propionylation reactions, supported by experimental data.

The transcriptional coactivator p300 is a crucial enzyme that plays a significant role in the regulation of gene expression through the post-translational modification of histone proteins. While best known for its robust histone acetyltransferase (HAT) activity, p300 can also utilize other short-chain acyl-CoAs as cofactors, including propionyl-CoA. This guide delves into a direct comparison of p300's catalytic prowess for these two fundamental modifications.

Data Presentation: Kinetic Parameters

Biochemical assays have been employed to determine the steady-state kinetic parameters of p300 for both acetyl-CoA and propionyl-CoA. The following table summarizes the Michaelis-Menten constant (K_m), the catalytic rate constant (k_{cat}), and the catalytic efficiency (k_{cat}/K_m) for each reaction. The data clearly indicates that p300 exhibits a significantly higher catalytic efficiency for acetylation compared to propionylation.

Acyl-CoA	K_m (μM)	k_{cat} (min^{-1})	k_{cat}/K_m ($min^{-1} \cdot \mu M^{-1}$)	Relative Efficiency (%)
Acetyl-CoA	7.8 ± 1.5	14.1 ± 0.8	1.81	100
Propionyl-CoA	12.3 ± 2.5	7.3 ± 0.6	0.59	32.6

Data adapted from kinetic characterization of p300 acylation activities.[1]

The lower K_m value for acetyl-CoA suggests a higher binding affinity of p300 for this cofactor compared to propionyl-CoA. Furthermore, the higher k_{cat} for acetylation indicates a faster turnover rate once the substrate is bound. Consequently, the catalytic efficiency (k_{cat}/K_m) for acetylation is approximately three times higher than that for propionylation. This preference for acetyl-CoA is attributed to the structural features of the p300 active site.[2][3] While p300 is a robust acetylase, its activity gets weaker with increasing acyl-CoA chain length.[2][3][4] The aliphatic portion of longer acyl-CoA variants, like propionyl-CoA, binds in the lysine substrate-binding tunnel in a conformation that is less compatible with substrate transfer.[2][3]

Experimental Protocols

The kinetic parameters presented above were determined using a continuous-wave coupled-enzyme assay (CPM assay). Below is a detailed methodology for this key experiment.

Kinetic Characterization of p300 Acylation Activity

Objective: To determine the steady-state kinetic parameters (K_m and k_{cat}) of p300 for acetyl-CoA and propionyl-CoA using a histone H4 peptide substrate.

Materials:

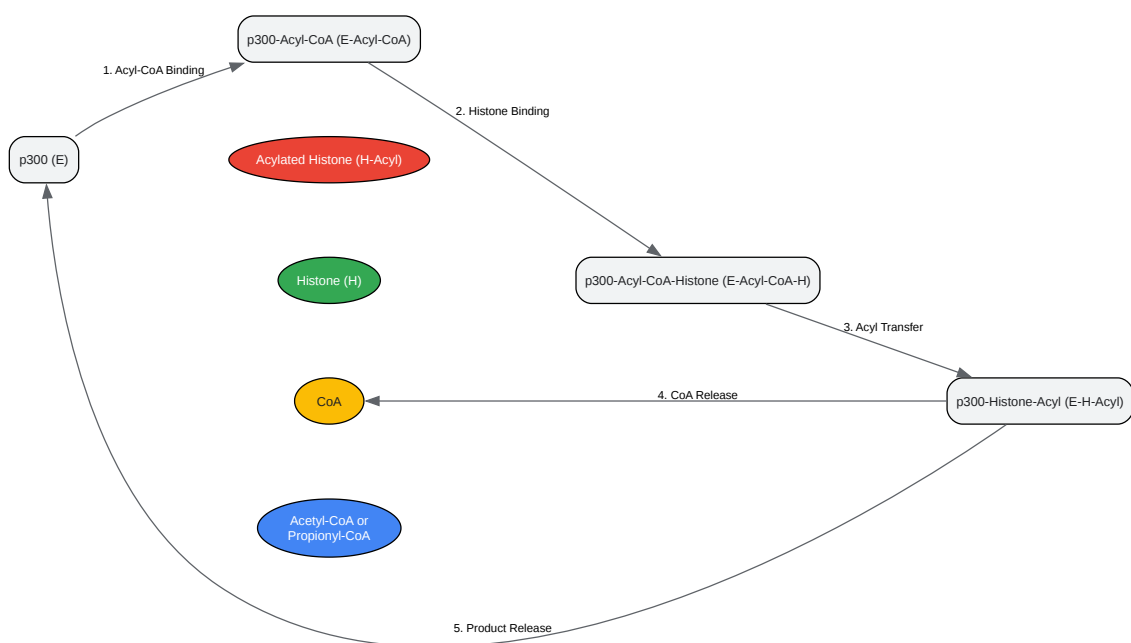
- Recombinant human p300 enzyme
- Histone H4 (1-20) peptide substrate
- Acetyl-CoA
- Propionyl-CoA
- 7-diethylamino-3-(4'-maleimidophenyl)-4-methylcoumarin (CPM)
- Reaction Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 1 mM DTT, 10% glycerol)
- Microplate reader capable of fluorescence detection

Procedure:

- **Reaction Setup:** A reaction mixture was prepared containing the H4(1-20) peptide substrate at a fixed concentration (e.g., 200 μ M) and varying concentrations of the individual acyl-CoA molecules (acetyl-CoA or propionyl-CoA, e.g., 0-50 μ M) in the reaction buffer.
- **Enzyme Addition:** The reaction was initiated by the addition of a fixed concentration of the p300 enzyme (e.g., 20-100 nM).
- **Incubation:** The reaction was allowed to proceed for a set period (e.g., 15 minutes) at a constant temperature (e.g., 30°C).
- **Quantification of Free CoA:** The enzymatic reaction releases coenzyme A (CoA-SH). The amount of free CoA was quantified using the thiol-reactive fluorescent dye, CPM. The reaction of CoA-SH with CPM results in a fluorescent adduct that can be measured.
- **Fluorescence Measurement:** The fluorescence intensity was measured using a microplate reader with appropriate excitation and emission wavelengths for the CPM-CoA adduct.
- **Data Analysis:** The initial reaction velocities were calculated from the rate of increase in fluorescence. These velocities were then plotted against the concentration of the acyl-CoA substrate. The resulting data were fitted to the Michaelis-Menten equation to determine the kinetic constants K_m and k_{cat} .

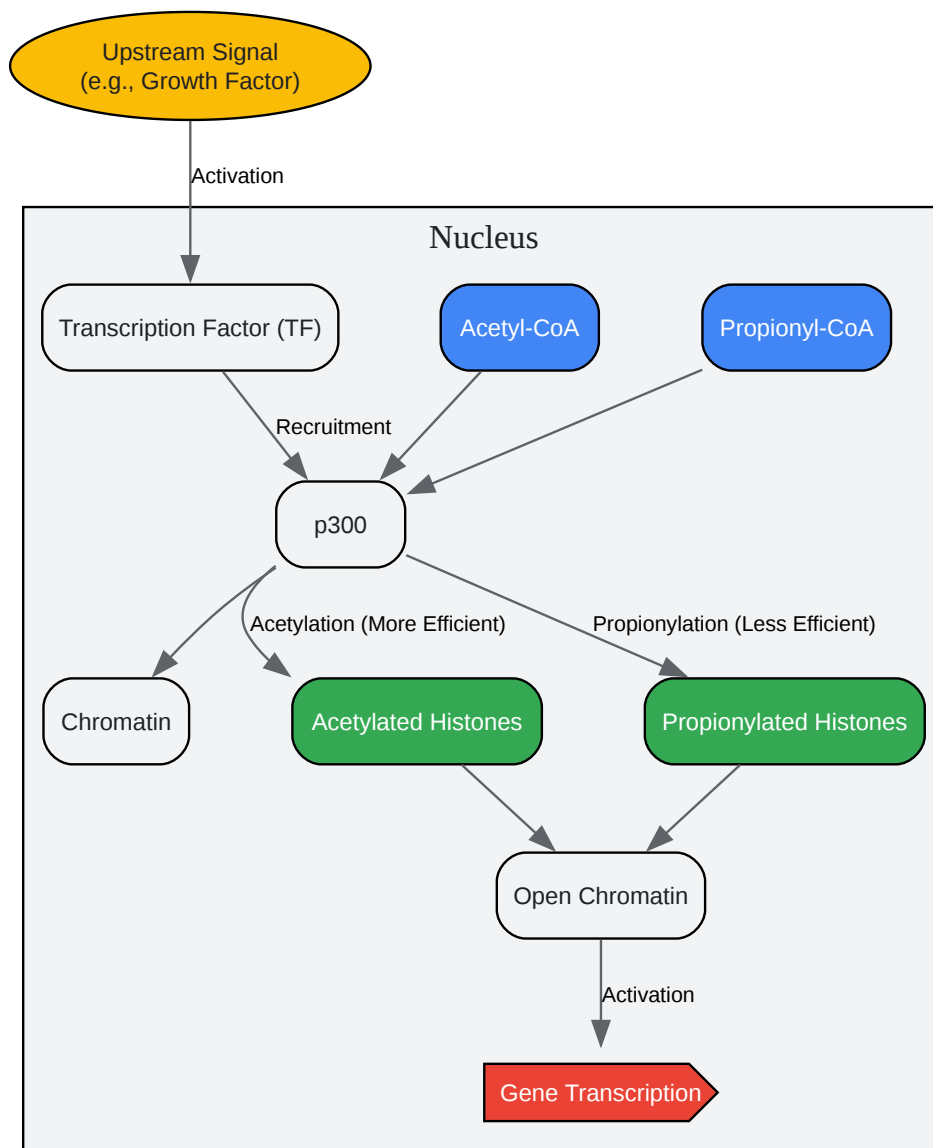
Mandatory Visualizations

The following diagrams illustrate the catalytic cycle of p300 and a simplified signaling pathway involving p300-mediated histone acylation.



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Caption: p300 Catalytic Cycle



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Caption: p300-Mediated Transcriptional Activation

In conclusion, while p300 can catalyze both acetylation and propionylation, it is significantly more efficient as a histone acetyltransferase. This preference is rooted in the structural and kinetic properties of the enzyme. The data and methodologies presented in this guide provide a

clear framework for understanding and further investigating the catalytic plasticity of p300 and its implications in gene regulation and drug development.

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